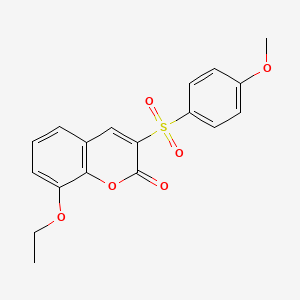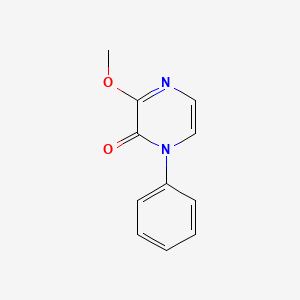
2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , also known by its chemical formula C₁₄H₉NO₃S , belongs to the class of heterocyclic compounds. It contains a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound exhibits diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. One method could be the reaction between 4-aminoacetophenone and pivaloyl isothiocyanate under inert reflux conditions in dry acetone. Spectroscopic techniques such as 1H-NMR , 13C-NMR , and FT-IR can confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of This compound has been determined through single crystal assays. These analyses provide insights into bond lengths, angles, and overall geometry. The compound’s spectroscopic data further corroborate its structure .
Applications De Recherche Scientifique
4-APTDT is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, the study of drug metabolism, and the study of molecular interactions. It has also been used to study the effects of environmental pollutants on the human body.
Mécanisme D'action
Target of Action
The primary target of 2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is the Protein Tyrosine Phosphatase Receptor Type C (PTPRC or CD45) . PTPRC plays a crucial role in T cell responses, and its inhibition can suppress these responses, making it a potential target for anti-inflammatory drugs .
Mode of Action
The compound interacts with its target, PTPRC, by binding to it and inhibiting its activity . This inhibition is believed to be competitive and reversible , meaning the compound competes with the substrate for the active site of the enzyme, and this inhibition can be reversed by increasing the concentration of the substrate .
Biochemical Pathways
The compound’s mode of action affects the inflammatory response pathway . By inhibiting PTPRC, the compound suppresses T cell responses, which are part of the body’s immune response to inflammation . This can lead to a decrease in the production of certain vital inflammatory mediators .
Result of Action
The result of the compound’s action is a suppression of the inflammatory response . By inhibiting PTPRC and thus suppressing T cell responses, the compound can potentially reduce inflammation . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For example, the compound’s efficacy could be reduced in an environment with a high concentration of the substrate, due to its competitive mode of action
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-APTDT in laboratory experiments has a number of advantages. It is a relatively inexpensive and easy to obtain compound, and it can be used to study a variety of biochemical and physiological processes. However, it is important to note that 4-APTDT is a relatively new compound, and its effects are not yet fully understood.
Orientations Futures
The potential applications of 4-APTDT in scientific research are vast, and there are a number of possible future directions for its use. These include the study of its effects on other enzymes and its potential as an anti-cancer agent. Additionally, further research into its mechanism of action, its biochemical and physiological effects, and its potential drug interactions is needed. Other possible future directions include the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the exploration of its potential in the detection of environmental pollutants.
Méthodes De Synthèse
4-APTDT can be synthesized by a multi-step reaction sequence. The first step involves the reaction of 4-acetylphenol and thiourea in the presence of a base, such as sodium hydroxide, to form the intermediate 4-acetylphenylthiourea. This intermediate is then reacted with an aqueous solution of sodium hypochlorite to form 4-APTDT.
Propriétés
IUPAC Name |
2-(4-acetylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10(18)11-6-8-12(9-7-11)17-15(19)16-13-4-2-3-5-14(13)22(17,20)21/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAQVSRPAMRXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B6508814.png)
![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)
![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)

![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)
![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)




![4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B6508904.png)
